molecular formula C16H12 B13733264 6b,10a-Dihydrofluoranthene CAS No. 41593-24-2

6b,10a-Dihydrofluoranthene

Cat. No.: B13733264
CAS No.: 41593-24-2
M. Wt: 204.27 g/mol
InChI Key: UPRKFOPXIHCNDX-UHFFFAOYSA-N
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Description

6b,10a-Dihydrofluoranthene is an organic compound with the molecular formula C₁₆H₁₂. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a fluoranthene core with additional hydrogen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6b,10a-Dihydrofluoranthene typically involves cycloaddition reactions. One such method includes the reaction of isoquinolinium salts with 3-nitrochromenes in the presence of triethylamine as a base in ethanol at room temperature . This method is efficient and diastereoselective, producing the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves similar cycloaddition reactions under controlled conditions to ensure high purity and yield. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6b,10a-Dihydrofluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions result in halogenated or alkylated fluoranthenes.

Scientific Research Applications

6b,10a-Dihydrofluoranthene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex PAHs and other organic compounds.

    Biology: Studies on its biological activity and potential effects on living organisms.

    Medicine: Research into its potential therapeutic properties and interactions with biological systems.

    Industry: Used in the development of materials with specific properties, such as semiconductors and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 6b,10a-Dihydrofluoranthene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6b,10a-Dihydrofluoranthene can be compared with other similar PAHs, such as:

    Fluoranthene: The parent compound without additional hydrogen atoms.

    Pyrene: Another PAH with a similar structure but different arrangement of carbon atoms.

    Benzo[a]pyrene: A well-known PAH with significant biological activity.

The uniqueness of this compound lies in its specific hydrogenation pattern, which can influence its chemical reactivity and interactions with other molecules.

Properties

CAS No.

41593-24-2

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

6b,10a-dihydrofluoranthene

InChI

InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10,12-13H

InChI Key

UPRKFOPXIHCNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C=C1)C3=CC=CC4=C3C2=CC=C4

Origin of Product

United States

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